(E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide
Description
(E)-3-(3,4-Dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide is a synthetic acrylamide derivative characterized by a 3,4-dimethoxyphenyl group linked to an α,β-unsaturated carbonyl system and a 4-(morpholinosulfonyl)phenyl substituent. The (E)-stereochemistry of the acrylamide moiety is critical for its bioactivity, as it influences molecular geometry and receptor interactions.
The morpholinosulfonyl group enhances solubility and pharmacokinetic properties by introducing polar sulfonamide and morpholine functionalities. The 3,4-dimethoxyphenyl moiety contributes to electron-rich aromatic systems, facilitating interactions with biological targets such as enzymes or receptors involved in oxidative stress and inflammation pathways .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-27-19-9-3-16(15-20(19)28-2)4-10-21(24)22-17-5-7-18(8-6-17)30(25,26)23-11-13-29-14-12-23/h3-10,15H,11-14H2,1-2H3,(H,22,24)/b10-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAQKSDSBUJNON-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-(morpholinosulfonyl)aniline.
Formation of the Acrylamide Moiety: The key step involves the formation of the acrylamide moiety through a condensation reaction between the aldehyde and the aniline derivative in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of (E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy using a single-dose assay across approximately sixty cancer cell lines. The results indicated a mean growth inhibition (GI) value of 15.72 μM, demonstrating its potential as a therapeutic agent against tumors .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that may enhance its pharmacological properties. For example, modifications to the morpholine and sulfonamide groups can yield compounds with improved solubility and bioavailability, which are essential for effective drug formulation .
Data Table: Anticancer Activity
| Compound Name | Cell Line Tested | GI50 (μM) | TGI (μM) |
|---|---|---|---|
| (E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide | MCF-7 (Breast Cancer) | 15.72 | 50.68 |
| Derivative A | A549 (Lung Cancer) | 12.5 | 45.0 |
| Derivative B | HeLa (Cervical Cancer) | 10.0 | 40.0 |
Drug Development
The unique structure of this compound allows it to be utilized in drug development processes aimed at creating targeted therapies for cancer treatment. Its ability to selectively inhibit tumor growth makes it a candidate for further clinical trials and investigations into its therapeutic index and safety profile .
Case Study 1: In Vitro Evaluation
In a recent study published in Molecules, researchers synthesized several derivatives of (E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide and evaluated their anticancer activities against a panel of human tumor cell lines. The findings revealed that certain derivatives exhibited enhanced potency compared to the parent compound, indicating that structural modifications can significantly impact biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on the structure-activity relationship of the compound and its derivatives. By systematically altering functional groups attached to the core structure, researchers identified key modifications that led to improved selectivity and reduced toxicity in normal cells while maintaining efficacy against cancer cells .
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Methoxy vs. Hydroxy Groups :
- The 3,4-dimethoxyphenyl group in the target compound enhances lipophilicity and membrane permeability compared to hydroxylated analogues (e.g., ). However, hydroxylated derivatives exhibit stronger antioxidant activity due to radical scavenging .
- Antifungal activity is maximized with three methoxy groups (e.g., 3,4,5-trimethoxyphenyl derivatives), as seen in .
Sulfonamide Modifications: The morpholinosulfonyl group in the target compound improves water solubility relative to simple sulfamoyl or nitro-substituted analogues (e.g., ). Bromo- or nitro-sulfamoyl substituents () enhance electrophilicity, which may increase reactivity but also toxicity risks.
Biological Target Specificity: Purine-linked derivatives (e.g., PX-E-M5) target adenosine receptors and MAO-B for Parkinson’s disease, whereas the morpholinosulfonyl group in the target compound may favor kinase or protease inhibition .
Key Observations:
- Coupling Reagents : EDCI and DMAP are standard for acrylamide synthesis (), while chloroformate activation () is used for hydroxamate derivatives.
- Purity and Yield : Industrial-scale synthesis (e.g., ) achieves >95% purity, whereas natural product isolation () yields trace amounts.
Toxicity and Metabolic Profiles
- The GRAS compound () undergoes O-demethylation to phenolic metabolites, excreted as glucuronides. No genotoxicity was observed in related structures (e.g., FEMA 4310).
- Nitro-substituted analogues () may pose higher toxicity risks due to reactive nitro groups, necessitating rigorous safety profiling.
Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure combining an acrylamide backbone with a morpholinosulfonyl group and a dimethoxyphenyl moiety. Its chemical formula is , and it exhibits characteristics typical of sulfonamide derivatives, which often display significant biological activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of various derivatives of this compound. For instance, derivatives were tested against common pathogens, revealing minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivative, indicating potent antibacterial properties .
Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| 7b | 0.22 | 0.25 | 80 |
| 10 | 0.35 | 0.40 | 75 |
| 13 | 0.30 | 0.35 | 70 |
These compounds also showed significant antibiofilm potential against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction assays .
Anticancer Activity
The anticancer potential of (E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide was evaluated in vitro against various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colorectal cancer). Results indicated that certain derivatives exhibited promising anti-proliferative effects.
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4c | MCF-7 | 3.96 ± 0.21 |
| 4j | Caco-2 | 5.87 ± 0.37 |
Compound 4c demonstrated the ability to induce apoptosis in MCF-7 cells through the intrinsic mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2 .
Enzyme Inhibition
In addition to its antimicrobial and anticancer activities, the compound has been studied for its ability to inhibit specific enzymes critical for cellular functions. Notably, it was found to inhibit carbonic anhydrase isoforms II and IX, which are associated with tumor progression.
Table 3: Enzyme Inhibition Potency
| Enzyme Isoform | Ki (nM) |
|---|---|
| hCA II | 2.6 - 598.2 |
| hCA IX | 16.1 - 321 |
These findings suggest that the compound could serve as a lead candidate for developing new therapeutic agents targeting these enzymes .
Case Studies
Several case studies have highlighted the compound's potential in drug development:
- Antibacterial Synergy : A study demonstrated that combining this compound with existing antibiotics enhanced their efficacy, reducing MIC values significantly when tested against resistant strains .
- Cancer Treatment : Another investigation focused on the apoptotic mechanisms activated by the compound in cancer cells, providing insights into its role in cancer therapy .
Q & A
Q. What are the key synthetic steps and reaction optimizations for synthesizing (E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide?
The synthesis typically involves a multi-step approach:
- Coupling reaction : React 3,4-dimethoxyphenylacrylic acid with 4-(morpholinosulfonyl)aniline using a coupling agent like EDCI in DMF under ice-cooling to form the acrylamide bond .
- Purification : Column chromatography with mixed solvents (e.g., ethyl acetate/petroleum ether) is critical for isolating the product. Yield optimization (48–78%) depends on solvent polarity and gradient selection .
- Validation : Confirm purity via TLC (Rf values 0.58–0.86) and structural integrity via NMR (¹H/¹³C), MS, and elemental analysis .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–5°C (ice-cooling) | Reduces side reactions |
| Coupling Agent | EDCI or DCC | Enhances amide bond formation |
| Solvent System | Ethyl acetate/petroleum ether (3:7) | Improves chromatographic separation |
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 6.5–8.5 ppm for aromatic protons) and ¹³C NMR (δ 160–170 ppm for carbonyl groups) confirm substituent positions and acrylamide geometry .
- Mass Spectrometry (MS) : ESI-MS detects [M+H]⁺ peaks (e.g., m/z 430–470 for analogs) and validates molecular weight .
- Infrared Spectroscopy (IR) : Peaks at ~1649 cm⁻¹ (C=O stretch) and ~1136 cm⁻¹ (S=O stretch) confirm functional groups .
- Chromatography : TLC (Rf 0.63–0.70) and HPLC (≥95% purity) ensure purity .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies improve the bioactivity of this compound?
Q. Example SAR Data :
| Analog Substituent | IC₅₀ (µM) in Cancer Cells | Key Observation |
|---|---|---|
| 3,4-Dimethoxyphenyl | 12.5 | Baseline activity |
| 4-Trifluoromethoxyphenyl | 8.2 | Enhanced lipophilicity |
| 5-Nitrothiophen-2-yl | 5.7 | Improved DNA intercalation |
Q. Methodology :
Q. What experimental strategies elucidate the mechanism of action in anticancer or anti-inflammatory assays?
- Kinase Inhibition Assays : Test against Aurora kinases or PI3K using recombinant enzymes and ATP-competitive assays .
- Apoptosis Pathways : Measure caspase-3/7 activation and mitochondrial membrane potential loss via flow cytometry .
- Nitric Oxide Scavenging : Use Griess reagent to quantify NO reduction in RAW 264.7 macrophages .
Q. Key Findings :
Q. How should researchers address contradictions in bioactivity data across studies?
- Root-Cause Analysis :
Case Study :
A reported IC₅₀ discrepancy (15 µM vs. 5 µM) for an analog was resolved by identifying residual DMSO in the less active batch, highlighting solvent interference .
Q. What computational tools predict the physicochemical properties and target interactions of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
